
Misonidazole-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Misonidazole-d3 is a deuterated form of misonidazole, a nitroimidazole compound known for its radiosensitizing properties. It is used in radiation therapy to make hypoxic tumor cells more sensitive to the effects of ionizing radiation. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Misonidazole-d3 typically involves the introduction of deuterium atoms into the misonidazole molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated starting materials in the synthesis of misonidazole can result in the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Selection of Deuterated Precursors: Choosing appropriate deuterated starting materials.
Controlled Reaction Conditions: Maintaining specific temperatures, pressures, and reaction times to maximize deuterium incorporation.
Purification: Using techniques such as chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Misonidazole-d3 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group.
Substitution: The imidazole ring can participate in substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or chemical reducing agents like sodium dithionite.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed
Reduction: Amino derivatives of misonidazole.
Oxidation: Oxidized products such as nitroso or hydroxylamine derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Misonidazole-d3 has a wide range of applications in scientific research:
Chemistry: Used to study the reaction mechanisms and pathways of nitroimidazole compounds.
Biology: Employed in the investigation of cellular responses to hypoxia and the role of radiosensitizers in cancer therapy.
Medicine: Utilized in clinical research to improve the efficacy of radiation therapy in treating hypoxic tumors.
Industry: Applied in the development of new radiosensitizing agents and in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
Misonidazole-d3 exerts its effects by sensitizing hypoxic tumor cells to ionizing radiation. The mechanism involves:
Formation of Free Radicals: The compound induces the formation of free radicals, which cause DNA damage in hypoxic cells.
Depletion of Radioprotective Thiols: this compound depletes intracellular glutathione, making cells more susceptible to radiation-induced damage.
Inhibition of DNA Repair: The compound interferes with the repair of radiation-induced DNA strand breaks, leading to increased cell death.
Comparison with Similar Compounds
Misonidazole-d3 is compared with other nitroimidazole compounds such as:
Metronidazole: Another nitroimidazole used as an antibiotic and radiosensitizer. This compound has a higher electron affinity and is more effective in sensitizing hypoxic cells.
Etanidazole: Similar to misonidazole but with different pharmacokinetic properties. This compound is more potent in radiosensitization.
Nimorazole: Used in the treatment of head and neck cancers. This compound has a broader range of applications in scientific research.
Properties
Molecular Formula |
C7H11N3O4 |
|---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
1-(2-nitroimidazol-1-yl)-3-(trideuteriomethoxy)propan-2-ol |
InChI |
InChI=1S/C7H11N3O4/c1-14-5-6(11)4-9-3-2-8-7(9)10(12)13/h2-3,6,11H,4-5H2,1H3/i1D3 |
InChI Key |
OBBCSXFCDPPXOL-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OCC(CN1C=CN=C1[N+](=O)[O-])O |
Canonical SMILES |
COCC(CN1C=CN=C1[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


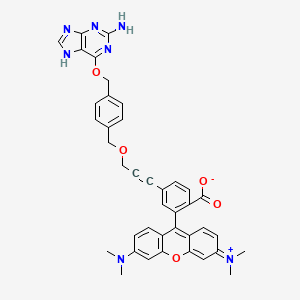
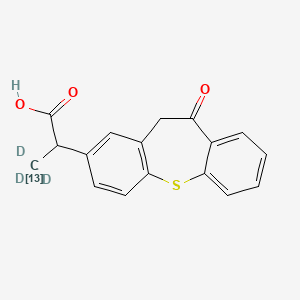



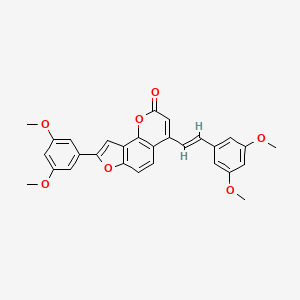
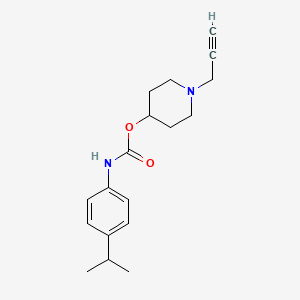

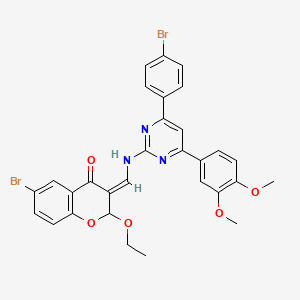
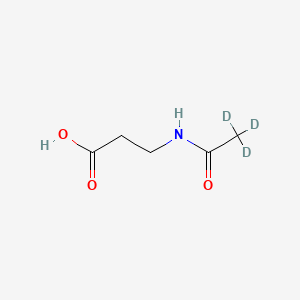

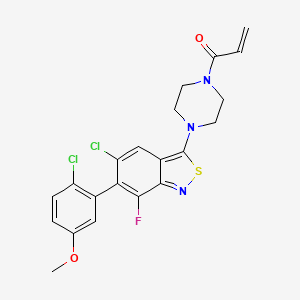
![N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride](/img/structure/B12413105.png)

